molecular formula C18H17F3N2O B2540206 1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide CAS No. 1024195-67-2

1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide

Cat. No. B2540206
CAS RN: 1024195-67-2
M. Wt: 334.342
InChI Key: NKNAIQNXBHWLGB-UHFFFAOYSA-N
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Description

1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide is a compound that has recently gained attention due to its potential applications in scientific research. It is a novel chemical compound that has been synthesized using a specific method and has shown promising results in various studies.

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Synthetic compounds with substituted imidazole scaffolds, such as those related to the chemical structure , have been known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This kinase plays a crucial role in the release of proinflammatory cytokines. The design and synthesis of these compounds, including their activity studies, suggest potential applications in anti-inflammatory and anticancer drug design (Scior, T. et al., 2011).

Antitubercular Activity

Modifications of the isoniazid structure, incorporating pyridine- and imidazole-related functionalities, have demonstrated significant antitubercular activity against various strains of Mycobacterium tuberculosis. These findings highlight the compound's potential application in the development of new antitubercular agents (Asif, M., 2014).

Cytochrome P450 Inhibition

Compounds with structural similarities to the specified chemical have been investigated as selective inhibitors of Cytochrome P450 isoforms in human liver microsomes. This is crucial for understanding drug-drug interactions and can inform the development of safer pharmaceuticals by predicting metabolic pathways (Khojasteh, S. C. et al., 2011).

Radical Cyclization in Organic Synthesis

Radical cyclization techniques are pivotal in synthesizing carbo- and heterocyclic compounds. Compounds with functionalities similar to 1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide can be utilized in the synthesis of physiologically active compounds, indicating its potential application in the development of therapeutic agents (Ishibashi, H. & Tamura, O., 2004).

Stereochemistry and Pharmacological Profile

The stereochemistry of structural analogs significantly influences their pharmacological profile. Research on enantiomerically pure derivatives of similar compounds provides evidence of direct relationships between stereocenters' configuration and biological properties, suggesting the compound's potential in creating more effective stereoselective drugs (Veinberg, G. et al., 2015).

properties

IUPAC Name

1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O/c19-18(20,21)14-8-9-15(22-12-14)23-16(24)17(10-4-5-11-17)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNAIQNXBHWLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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